molecular formula C10H11N3O3 B2768343 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 19949-29-2

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2768343
CAS RN: 19949-29-2
M. Wt: 221.216
InChI Key: YHNDYIWQCBMYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position by a 3,5-dimethoxyphenyl group and at the 2-position by an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 3,5-dimethoxyphenyl group, and the amine group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The oxadiazole ring might participate in electrophilic substitution reactions, while the amine group might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might confer stability and rigidity to the molecule, while the 3,5-dimethoxyphenyl and amine groups might influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives has been shown to yield compounds with significant in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Moreover, certain derivatives displayed potent anti-proliferative activity against a range of human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting the broad-spectrum antibacterial and anticancer potential of these compounds (L. H. Al-Wahaibi et al., 2021).

Synthesis Methodologies

  • Novel methods for synthesizing fully substituted 1,3,4-oxadiazole derivatives have been developed, offering efficient approaches without the need for catalysts or activation. These methods provide alternative routes for creating 2,5-disubstituted 1,3,4-oxadiazole derivatives, demonstrating the chemical versatility and potential for further functionalization of these compounds (A. Ramazani & A. Rezaei, 2010).

Cholinesterase Inhibition

  • Research on 5-Aryl-1,3,4-oxadiazoles has explored their potential as inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like dementia and myasthenia gravis. These studies found moderate dual inhibition, with some derivatives showing lower IC50 values against AChE than the established drug rivastigmine, indicating the potential of these compounds in treating neurodegenerative disorders (Václav Pflégr et al., 2022).

Anticancer Evaluation

  • The design and synthesis of 1,3,4-oxadiazole derivatives with specific substituents have shown superior anticancer activity against human cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment, particularly for breast cancer, through their structural optimization and targeted activity profiles (N. Polkam et al., 2021).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising biological activities, such as antibacterial or anticancer activities, further studies could be conducted to optimize its activity and develop it into a potential therapeutic agent .

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNDYIWQCBMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.